N-tert-butyl-N-(4-oxo-4H-chromene-2-carbonyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-N-(4-oxo-4H-chromene-2-carbonyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Mechanism of Action
Target of Action
The primary targets of the compound “N-tert-butyl-N-(4-oxo-4H-chromene-2-carbonyl)piperidine-1-carboxamide” are currently unknown. The compound is a relatively new entity and research is ongoing to identify its specific targets within the body .
Mode of Action
It is believed to interact with its targets in a way that influences cellular processes .
Biochemical Pathways
The biochemical pathways affected by this compound are yet to be determined. As research progresses, we can expect to gain a better understanding of the compound’s role in various biochemical pathways .
Pharmacokinetics
It is known that the compound is slightly soluble in water . This could potentially affect its bioavailability, as compounds that are water-soluble are generally more readily absorbed by the body .
Result of Action
The molecular and cellular effects of the compound’s action are currently under investigation. Preliminary studies suggest that it may have potential antitumor activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-N-(4-oxo-4H-chromene-2-carbonyl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperidine moiety: This step involves the reaction of the chromene derivative with piperidine, often using coupling reagents such as EDCI or DCC.
tert-Butyl protection: The tert-butyl group is introduced to protect the amine functionality, usually through alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-N-(4-oxo-4H-chromene-2-carbonyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The chromene core can be oxidized to form quinone derivatives.
Reduction: Reduction of the carbonyl groups can lead to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-oxo-4H-chromene-2-carbonyl)piperidine-1-carboxamide: Lacks the tert-butyl group, which may affect its biological activity and stability.
N-(tert-butyl)-N-(4-oxo-4H-chromene-2-carbonyl)morpholine-1-carboxamide: Contains a morpholine ring instead of piperidine, which may alter its chemical properties and reactivity.
Uniqueness
N-tert-butyl-N-(4-oxo-4H-chromene-2-carbonyl)piperidine-1-carboxamide is unique due to the presence of both the chromene core and the piperidine moiety, along with the tert-butyl protection. This combination of structural features may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-tert-butyl-N-(4-oxochromene-2-carbonyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-20(2,3)22(19(25)21-11-7-4-8-12-21)18(24)17-13-15(23)14-9-5-6-10-16(14)26-17/h5-6,9-10,13H,4,7-8,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXINHVAJHJMALD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C(=O)C1=CC(=O)C2=CC=CC=C2O1)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.